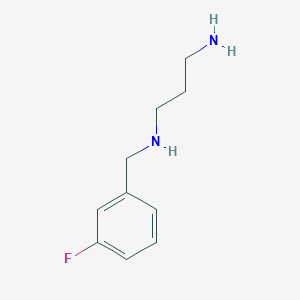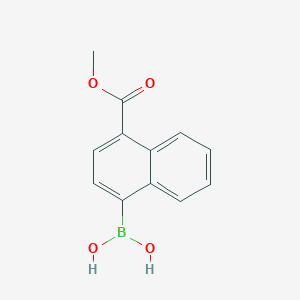
(4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid
Vue d'ensemble
Description
“(4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid” is a boronic acid derivative with the molecular formula C12H11BO4 . It is used as a reactant for Suzuki-Miyaura coupling .
Synthesis Analysis
Boronic acids, including “this compound”, have been synthesized and used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are well-known and relatively simple .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a naphthalene ring with a methoxycarbonyl group at the 4-position and a boronic acid group at the 1-position .
Chemical Reactions Analysis
Boronic acids, such as “this compound”, have been used in various chemical reactions. For example, they have been used in Suzuki-Miyaura coupling reactions .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 230.02 g/mol . It has a predicted density of 1.30±0.1 g/cm3 and a predicted boiling point of 446.7±47.0 °C .
Applications De Recherche Scientifique
(4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid has been used in various scientific research applications, including the synthesis of organic compounds, the study of biochemical and physiological effects, and the investigation of reaction mechanisms. It has been used in the synthesis of a variety of organic compounds, including 1,2,3-triazoles, 1,2,4-triazoles, 1,2,4-triazolines, and 1,2,4-triazolines. It has also been used to study the biochemical and physiological effects of various drugs and compounds. Additionally, this compound has been used to investigate reaction mechanisms, such as the mechanism of action of various enzymes.
Mécanisme D'action
Target of Action
The primary target of 4-(Methoxycarbonyl)naphthalene-1-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound participates in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the SM cross-coupling reaction pathway . This pathway is significant for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
The compound’s role in the sm cross-coupling reaction suggests that itsAbsorption, Distribution, Metabolism, and Excretion (ADME) properties could be influenced by factors such as the reaction conditions and the presence of other reagents .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the SM cross-coupling reaction . This bond formation is a critical step in many organic synthesis processes .
Avantages Et Limitations Des Expériences En Laboratoire
(4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable under a variety of conditions. Additionally, it is a versatile molecule that can be used as a reagent, catalyst, or ligand in various organic and inorganic reactions. However, this compound also has some limitations. It is a relatively new molecule, and its effects on biochemical and physiological processes are not fully understood. Additionally, it is a toxic compound and should be handled with care.
Orientations Futures
There are several potential future directions for (4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid. Further research could be conducted to better understand its biochemical and physiological effects, as well as its mechanism of action. Additionally, this compound could be used to study the structure and function of various proteins and receptors. Additionally, this compound could be used to synthesize a variety of organic compounds, such as 1,2,3-triazoles, 1,2,4-triazoles, 1,2,4-triazolines, and 1,2,4-triazolines. Finally, this compound could be used to investigate the mechanism of action of various enzymes.
Analyse Biochimique
Biochemical Properties
(4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid plays a significant role in biochemical reactions, particularly in the formation of covalent bonds with diols and other molecules containing hydroxyl groups. This interaction is crucial in the inhibition of enzymes that have active sites containing serine or threonine residues. The compound interacts with enzymes such as proteases and kinases, forming reversible covalent bonds that can modulate enzyme activity . Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways by inhibiting or activating specific enzymes, leading to changes in gene expression and cellular metabolism. For instance, the compound can inhibit proteasomes, leading to the accumulation of ubiquitinated proteins and subsequent alterations in cell cycle progression and apoptosis . Additionally, this compound can affect cellular metabolism by modulating the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of covalent bonds with target biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. For example, the compound can inhibit serine proteases by forming a covalent bond with the active site serine residue, preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable when stored at 2-8°C, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro settings where it can continuously inhibit target enzymes and alter cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, this compound can cause adverse effects, including toxicity and off-target interactions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing harm to the organism.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play a role in its metabolism. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that can further interact with cellular components . These interactions can affect metabolic flux and the levels of specific metabolites within the cell, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within specific cellular compartments . For example, the compound can be transported into cells via specific transporters and then bind to intracellular proteins, affecting its distribution and activity within the cell.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, or other organelles, where it can exert its biochemical effects . This localization is crucial for its activity, as it allows this compound to interact with specific target biomolecules within the appropriate cellular context.
Propriétés
IUPAC Name |
(4-methoxycarbonylnaphthalen-1-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BO4/c1-17-12(14)10-6-7-11(13(15)16)9-5-3-2-4-8(9)10/h2-7,15-16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPIDWXSOARJHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C2=CC=CC=C12)C(=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60656981 | |
| Record name | [4-(Methoxycarbonyl)naphthalen-1-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
957034-67-2 | |
| Record name | [4-(Methoxycarbonyl)naphthalen-1-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{5-[(Cyclopropylcarbonyl)amino]pyridin-2-yl}benzoic acid](/img/structure/B1386861.png)
![4-[5-(Propionylamino)pyridin-2-yl]benzoic acid](/img/structure/B1386862.png)
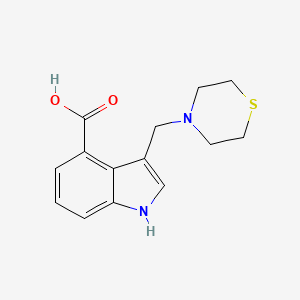
![Ethyl 3-amino-4,5,6,7-tetrahydro-1H-[1]benzothieno[2,3-b]pyrrole-2-carboxylate](/img/structure/B1386866.png)
![N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]butan-2-amine](/img/structure/B1386867.png)
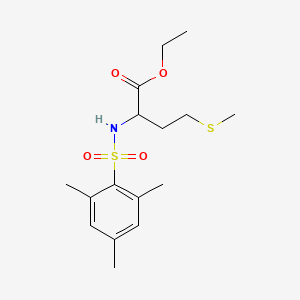
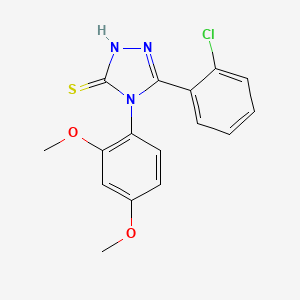
![4-(1,3-Benzodioxol-5-yl)-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1386871.png)

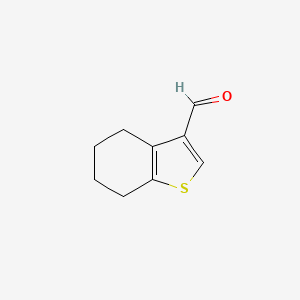
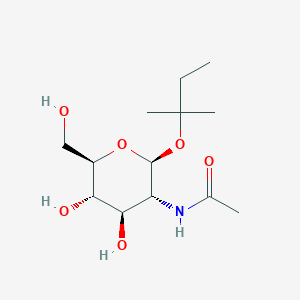
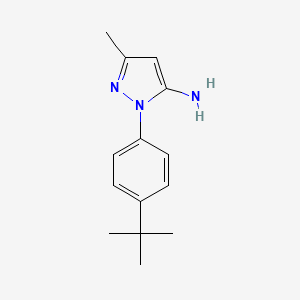
![N-[(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-methoxypropan-1-amine](/img/structure/B1386879.png)
